TTT-3002 is an orally active, highly potent indolocarbazole-derived tyrosine kinase inhibitor (TKI) primarily utilized in advanced acute myeloid leukemia (AML) and Parkinson's disease research [1]. It acts as a dual-target inhibitor, demonstrating exceptional baseline affinity for both FMS-like tyrosine kinase 3 (FLT3) and leucine-rich repeat kinase 2 (LRRK2) [2]. Unlike first-generation TKIs that exhibit broad multikinase activity, TTT-3002 is engineered to maintain target engagement against clinically challenging resistance mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations [3]. Its baseline biochemical profile features sub-nanomolar IC50 values for both wild-type and mutant kinase variants, making it a critical procurement choice for laboratories modeling TKI-refractory malignancies or neurodegenerative pathways [1].
Substituting TTT-3002 with conventional FLT3 inhibitors like sorafenib or quizartinib (AC220) fundamentally compromises the integrity of drug-resistance and pharmacokinetic assays [1]. First-generation inhibitors (e.g., sorafenib) and standard type II inhibitors (e.g., quizartinib) are highly susceptible to steric clashes introduced by the F691L gatekeeper mutation and conformational changes from D835 point mutations, rendering them virtually inactive in these prevalent resistance models [2]. Furthermore, generic TKIs such as midostaurin and sorafenib suffer from severe plasma protein binding—specifically to alpha-1-acid glycoprotein (AGP)—which artificially inflates their in vitro IC50 values by over 100-fold when transitioning from serum-free media to human plasma assays [3]. Procuring TTT-3002 circumvents these structural and pharmacokinetic liabilities, ensuring reproducible target inhibition across complex biological matrices and heavily mutated kinase domains [1].
In comparative in vitro profiling against FLT3 point mutations (FLT3/PM), TTT-3002 demonstrated profound superiority over the standard type II inhibitor quizartinib (AC220) [1]. When evaluated against the D835-mutated HB11;19 cell line, TTT-3002 maintained an IC50 of approximately 250 pM for FLT3 autophosphorylation inhibition[1]. In stark contrast, quizartinib exhibited an IC50 greater than 100 nM, rendering it ineffective [1].
| Evidence Dimension | IC50 for FLT3 autophosphorylation in D835 mutant cells |
| Target Compound Data | TTT-3002 IC50 = ~250 pM (0.25 nM) |
| Comparator Or Baseline | Quizartinib (AC220) IC50 > 100 nM |
| Quantified Difference | >400-fold greater potency for TTT-3002 |
| Conditions | In vitro cell proliferation and phosphorylation assays using FLT3/PM cell lines |
Procurement of TTT-3002 is essential for researchers modeling relapsed AML, as standard inhibitors like quizartinib fail to suppress D835-mutated kinase activity.
A critical failure point for many TKIs in whole-blood or ex vivo assays is their sequestration by alpha-1-acid glycoprotein (AGP) [1]. When tested in a modified Plasma Inhibitory Activity (PIA) assay containing 50% human plasma, TTT-3002 exhibited a minimal 9-fold increase in its IC50 [1]. Conversely, standard comparators such as midostaurin and sorafenib suffered a >100-fold loss in potency under identical conditions due to severe plasma protein binding [1].
| Evidence Dimension | Fold-change in IC50 in the presence of 50% human plasma |
| Target Compound Data | TTT-3002 exhibits a minimal 9-fold increase in IC50 |
| Comparator Or Baseline | Midostaurin and Sorafenib exhibit a >100-fold increase in IC50 |
| Quantified Difference | >10-fold superior assay stability in plasma for TTT-3002 |
| Conditions | Modified Plasma Inhibitory Activity (PIA) assay using 50% human plasma |
TTT-3002 provides significantly more reliable and translatable data in whole-blood or plasma-inclusive assays, preventing the severe artificial potency loss seen with standard TKIs.
Beyond its antileukemic properties, TTT-3002 is a highly potent inhibitor of LRRK2, a primary target in Parkinson's disease models [1]. In direct biochemical assays against the pathogenic G2019S mutation, TTT-3002 achieved an IC50 of 0.7 nM [1]. The established benchmark inhibitor, LRRK2-IN-1, required an IC50 of 7.3 nM to achieve similar inhibition [1]. This enhanced affinity translates to superior neuroprotection in transgenic C. elegans and human neuroblastoma models [1].
| Evidence Dimension | In vitro kinase inhibition (IC50) of LRRK2 G2019S mutant |
| Target Compound Data | TTT-3002 IC50 = 0.7 nM |
| Comparator Or Baseline | LRRK2-IN-1 IC50 = 7.3 nM |
| Quantified Difference | ~10.4-fold greater potency for TTT-3002 |
| Conditions | In vitro kinase assay measuring LRRK2-catalyzed phosphorylation |
For neurodegeneration research, TTT-3002 allows for target engagement at significantly lower concentrations than the standard LRRK2-IN-1, minimizing off-target toxicity in sensitive neuronal cell models.
Because TTT-3002 maintains picomolar potency against the D835Y and F691L gatekeeper mutations, it is the optimal compound for screening secondary therapeutics or studying the signaling pathways of relapsed, quizartinib-resistant AML cell lines [1].
Due to its low susceptibility to alpha-1-acid glycoprotein (AGP) binding compared to midostaurin and sorafenib, TTT-3002 is highly recommended for ex vivo whole blood assays and in vivo pharmacokinetic modeling where plasma protein interference typically confounds TKI efficacy data [2].
With sub-nanomolar IC50 values against the G2019S and R1441C mutations, TTT-3002 is the preferred procurement choice over LRRK2-IN-1 for rescuing dopaminergic behavioral deficits and preventing neurodegeneration in transgenic C. elegans and human neuroblastoma models [3].